BenchChemオンラインストアへようこそ!

D-Homocysteinesulfinic acid

NMDA receptor pharmacology glutamate receptor subclass selectivity sulfur-containing amino acid profiling

Procure D-Homocysteinesulfinic acid (CAS 33514-39-5, ≥98% TLC) for selective NMDA receptor activation. Unlike glutamate or L-isomer analogs, the D-stereochemistry confers high NMDA selectivity and partial mGluR5 agonism, enabling pharmacological isolation of NMDA-mediated signaling in excitotoxicity, synaptic plasticity, and calcium flux studies. Verify stereochemical purity (D-isomer) and absence of L-isomer contamination before use. Custom synthesis and bulk packaging available.

Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
Cat. No. B1647909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homocysteinesulfinic acid
Molecular FormulaC4H9NO4S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC(CS(=O)O)C(C(=O)O)N
InChIInChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1
InChIKeyPDNJLMZEGXHSCU-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Homocysteinesulfinic Acid: Chemical Identity and Core Specifications for Research Procurement


D-Homocysteinesulfinic acid (D-HCSA; CAS 33514-39-5), also known as D-homocysteine sulfinate, is a non-proteinogenic sulfur-containing α-amino acid with molecular formula C4H9NO4S and molecular weight 167.18 g/mol . The compound exists as the D-stereoisomer of homocysteinesulfinic acid, with IUPAC name (2R)-2-amino-4-sulfinobutanoic acid . Commercially available specifications from primary vendors include purity ≥98% (TLC) and recommended storage at −20°C . Physicochemical predictions indicate a density of 1.667±0.06 g/cm³ and pKa of 2.32±0.10 . The compound functions pharmacologically as an excitatory amino acid agonist with demonstrated activity at both ionotropic NMDA receptors and metabotropic glutamate receptors (mGluRs), distinguishing it from structurally related sulfur-containing amino acids that exhibit narrower receptor selectivity profiles [1].

Why D-Homocysteinesulfinic Acid Cannot Be Replaced by L-Isomer or Homocysteic Acid Analogs in Receptor Pharmacology Studies


Substitution of D-homocysteinesulfinic acid with its L-isomer or closely related sulfur-containing amino acid analogs (e.g., D-homocysteate, L-homocysteine sulfinate, D-cysteate) introduces quantifiable alterations in receptor selectivity and functional activity that fundamentally change experimental outcomes. Direct comparative receptor profiling demonstrates that D-homocysteine sulfinate clusters within a distinct selectivity group (high NMDA receptor preference), whereas D-homocysteate and L-homocysteine sulfinate exhibit significantly broader, less selective binding across multiple glutamate receptor subclasses [1]. Furthermore, stereoisomer-specific functional differences are documented: D-CSA acts as a partial agonist at mGluR5a while L-isomers exhibit full agonist efficacy [2]. Procurement of the incorrect isomer or analog without verifying stereochemical purity and receptor selectivity profile therefore introduces a confounding variable that cannot be corrected through post hoc normalization, particularly in studies designed to discriminate between ionotropic NMDA-mediated and metabotropic glutamate receptor-mediated signaling pathways.

Quantitative Differentiation Evidence: D-Homocysteinesulfinic Acid vs. Closest Structural Analogs


NMDA Receptor Selectivity: D-Homocysteine Sulfinate vs. D-Homocysteate in Direct Head-to-Head Binding Assays

In a systematic comparative study of 14 sulfur-containing amino acids, D-homocysteine sulfinate (D-HCSA) was identified as one of only three compounds demonstrating 'most selective' affinity for the NMDA receptor binding site, whereas the structurally analogous D-homocysteate (oxidized to sulfonic acid rather than sulfinic acid) and L-homocysteine sulfinate (stereoisomer) exhibited 'less selective' binding profiles across NMDA, quisqualate, and kainate receptor recognition sites [1]. The correlation between NMDA binding assay affinity and agonist activity sensitive to the selective NMDA antagonist D-2-amino-7-phosphonoheptanoate was statistically significant (r = 0.87, p < 0.005 for excitotoxicity; r = 0.98, p < 0.005 for sodium efflux), validating that compounds with high NMDA binding selectivity produce NMDA-receptor-mediated functional responses [1].

NMDA receptor pharmacology glutamate receptor subclass selectivity sulfur-containing amino acid profiling

mGluR Subtype Activity Profile: D-Isomer Partial Agonism vs. L-Isomer Full Agonism at mGluR5a

Functional characterization of sulfur-containing amino acids at human group 1 metabotropic glutamate receptors expressed in clonal RGT cell lines revealed stereoisomer-dependent differences in agonist efficacy. L-HCSA (L-homocysteine sulphinic acid) stimulated phosphoinositide hydrolysis with full agonist effects at both mGluR1α and mGluR5a. In contrast, D-CSA (D-cysteine sulphinic acid)—the only active D-isomer identified in the study—functioned as a partial agonist at mGluR5a, while L-sulphocysteine exhibited only weak agonist-like effects detectable only at high concentrations [1]. This demonstrates that D-stereochemistry in the sulfinic acid series yields qualitatively different efficacy profiles (partial vs. full agonism) at therapeutically relevant mGluR5 receptors compared to L-isomers.

metabotropic glutamate receptor mGluR5 pharmacology stereoisomer functional selectivity

mGluR Potency Profile: L-HCSA as Reference Point for D-HCSA Receptor Activity Comparison

Comprehensive mGluR subtype profiling of L-homocysteine sulfinic acid (L-HCSA) provides a quantitative benchmark for understanding the mGluR activity potential of the sulfinic acid scaffold. L-HCSA demonstrated potent agonist activity across multiple rat mGluR subtypes: mGluR1 (pEC50 = 3.92±0.03), mGluR5 (pEC50 = 4.6±0.2), mGluR2 (pEC50 = 3.9±0.2), mGluR4 (pEC50 = 2.7±0.2), mGluR6 (pEC50 = 4.0±0.2), and mGluR8 (pEC50 = 3.94±0.08) [1]. Notably, L-HCSA was the most potent agonist among four tested acidic homocysteine derivatives (L-HCSA, L-homocysteic acid, L-cysteine sulfinic acid, L-cysteic acid) at mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8 [1]. Additionally, L-HCSA exhibited mGluR1α binding affinity (Ki = 3,510 nM) and selectivity over adrenergic, dopamine, histamine, muscarinic, nicotinic, and serotonin receptors (all Kis > 10,000 nM), confirming class-level mGluR selectivity for the sulfinic acid scaffold [2].

mGluR receptor panel glutamate receptor agonism acidic homocysteine derivatives

Functional Application: D-HCSA as NMDA Receptor Tool Compound in Reproductive Biology Research

D-Homocysteinesulfinic acid has been specifically employed as a pharmacological tool to infer the presence and functional role of sperm NMDA receptors in rooster (Gallus domesticus) reproductive biology. In a study examining phenotypic variation in sperm mobility, D-HCSA was used as 'a potent NMDA receptor agonist' to establish that sperm NMDA receptors mediate calcium-dependent signaling pathways relevant to sperm motility . This application leverages D-HCSA's established NMDA receptor selectivity profile rather than broader-spectrum excitatory amino acids that would confound interpretation through simultaneous activation of non-NMDA glutamate receptors. The study design implicitly relies on the differential receptor selectivity of D-HCSA relative to alternative agonists such as glutamate (pan-agonist) or D-homocysteate (mixed NMDA/non-NMDA activity), though quantitative comparative data within the same experimental system are not reported [1].

sperm motility NMDA receptor function calcium signaling

Procurement-Driven Application Scenarios for D-Homocysteinesulfinic Acid


NMDA Receptor-Selective Pharmacological Studies in Neuroscience Research

Researchers investigating NMDA receptor-mediated excitotoxicity, synaptic plasticity, or neuronal calcium signaling benefit from D-HCSA's documented NMDA receptor binding selectivity relative to D-homocysteate and L-homocysteine sulfinate [1]. Unlike glutamate, which activates all ionotropic and metabotropic glutamate receptor subtypes, or D-homocysteate, which exhibits less selective binding across quisqualate and kainate sites, D-HCSA enables pharmacological isolation of NMDA receptor contributions in mixed neuronal cultures, brain slice electrophysiology, or in vivo neurotoxicity models. Procurement specifications should require verification of stereochemical purity (D-isomer, CAS 33514-39-5) and the absence of L-isomer contamination that would introduce confounding mGluR full agonist activity [2].

Stereoisomer-Specific mGluR5 Partial Agonism for Biased Signaling Studies

Investigators examining partial agonism or biased signaling at group 1 metabotropic glutamate receptors (particularly mGluR5) may select D-isomer sulfinic acid compounds based on evidence that D-CSA functions as a partial agonist at mGluR5a while L-isomers act as full agonists [1]. This stereoisomer-dependent efficacy difference provides a unique pharmacological tool for probing the relationship between receptor occupancy and downstream signaling output. D-HCSA procurement in this context should be accompanied by analytical documentation confirming stereochemical identity, as inadvertent use of L-HCSA would yield full agonist rather than partial agonist effects, fundamentally altering experimental interpretation.

Calcium Signaling and Metabolic Regulation Studies Leveraging Sulfinic Acid Scaffold Activity

The sulfinic acid scaffold, characterized through L-HCSA receptor profiling data, demonstrates potent agonist activity at multiple mGluR subtypes (pEC50 range 2.7–4.6 depending on subtype) and class-level selectivity over non-glutamatergic receptors [1]. For research programs investigating mGluR-mediated calcium mobilization, AMPK pathway activation, or glucose uptake regulation in muscle and endothelial cells, the sulfinic acid pharmacophore offers distinct potency advantages over homocysteic acid (sulfonic acid) and cysteine sulfinic acid (shorter chain) analogs [2]. D-HCSA provides the D-stereochemistry variant of this pharmacologically active scaffold, enabling structure-activity relationship studies that systematically vary stereochemistry while maintaining the sulfinic acid oxidation state and carbon chain length.

Non-Neuronal NMDA Receptor Functional Studies in Reproductive and Peripheral Tissues

D-HCSA has demonstrated utility as a pharmacological tool for inferring NMDA receptor function in non-neuronal tissues, specifically in rooster sperm mobility studies where NMDA receptor-mediated calcium signaling was examined [1]. This application leverages D-HCSA's NMDA receptor selectivity to avoid confounding activation of glutamate receptors present in peripheral tissues. Researchers investigating NMDA receptor expression and function in reproductive biology, bone metabolism, pancreatic islet function, or other peripheral systems may procure D-HCSA as a selective agonist tool compound that minimizes off-target glutamate receptor activation compared to glutamate, NMDA, or less selective sulfur-containing amino acid analogs.

Quote Request

Request a Quote for D-Homocysteinesulfinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.